N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8-5-12(19-13(17-8)15-7-16-19)18-9-3-4-11(20-2)10(14)6-9/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQZEMAJHCLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325851 | |
| Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330850-42-5 | |
| Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered significant attention due to its diverse biological activities, particularly its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition is vital for the proliferation of rapidly dividing cells, making it a candidate for therapeutic applications in cancer and parasitic infections like malaria.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN5O, with a molecular weight of 289.72 g/mol. Its structure features a triazole ring fused to a pyrimidine ring, which enhances its biological activity through specific interactions with molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12ClN5O |
| Molecular Weight | 289.72 g/mol |
| InChI | InChI=1S/C13H12ClN5O |
The primary mechanism of action for this compound involves the inhibition of DHODH. By blocking this enzyme, the compound disrupts the de novo synthesis of pyrimidine nucleotides essential for DNA and RNA synthesis. This action leads to reduced cell proliferation in rapidly dividing cells, which is particularly relevant in cancer therapy and treatment of malaria.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound's effectiveness is often measured using the GI50 value (the concentration required to inhibit cell growth by 50%).
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. It has been tested against various pathogens and demonstrated effectiveness in inhibiting the growth of bacteria and fungi.
| Activity Type | Tested Pathogens | IC50/ MIC Values |
|---|---|---|
| Anticancer | Various human tumor cell lines | nM to μM GI50 values |
| Antimicrobial | S. aureus, E. coli | MIC values ranging from 15.67–31.25 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl ring can significantly affect both its biological activities and pharmacokinetic properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Chlorine at 2-position | Potential anti-cancer activity |
| N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Fluorine at 4-position | Enhanced potency against DHODH |
| N-(3-bromophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amines | Bromine at 3-position | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Antiproliferative Studies : In vitro studies revealed that this compound exhibited significant antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range.
- Antimicrobial Efficacy : Comparative studies showed that the compound's antimicrobial activity against S. aureus was superior to traditional antibiotics like chloramphenicol.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has garnered attention for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidine nucleotides. This inhibition disrupts DNA and RNA synthesis in rapidly dividing cells, making it a candidate for treating:
- Cancers : The compound's ability to inhibit DHODH can lead to reduced proliferation of cancer cells.
- Parasitic Infections : It shows promise against malaria by targeting the same biosynthetic pathway essential for the survival of the parasite.
The compound exhibits various biological activities beyond DHODH inhibition:
- Antimicrobial Properties : Research indicates potential efficacy against bacterial infections.
- Anti-inflammatory Effects : Its structure suggests possible modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
-
Cancer Treatment Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited DHODH activity in cancer cell lines.
- Results indicated a dose-dependent reduction in cell viability linked to DHODH inhibition.
-
Antimicrobial Research :
- Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against several bacterial strains.
- The study concluded that modifications to the phenyl ring could enhance antimicrobial potency.
-
Inflammatory Response Modulation :
- A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of this compound.
- The findings suggested that it could modulate cytokine release in vitro.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C7-amine position exhibits susceptibility to nucleophilic displacement reactions. In triazolopyrimidine systems, chlorine or other leaving groups at this position can be replaced via SNAr mechanisms:
This reactivity enables diversification of the C7 position for structure-activity relationship studies . The electron-withdrawing 3-chloro-4-methoxyphenyl group enhances electrophilicity at adjacent positions, facilitating these substitutions.
Condensation and Cyclization Reactions
The triazolo-pyrimidine scaffold participates in ring-forming reactions. Key pathways include:
-
Michael addition-cyclization : Reaction with α,β-unsaturated ketones forms extended heterocyclic systems via intermediates B → C → D (Scheme 1) .
-
Transamidation : Under microwave irradiation, dimethylamine elimination occurs at 120°C, forming reactive intermediates that undergo cyclization .
Mechanistic pathway (condensation):
-
Transamidation of starting enaminone
-
Nucleophilic attack on nitrile group
-
Cyclization via carbonyl condensation
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
| Reaction Type | Example | Conditions | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | With 4-methoxyphenylboronic acid | Pd(PPh₃)₄, 80°C, 6 hrs | 88% |
| Sonogashira | With 4-ethylnylanisole | Pd/Cu co-catalyst, DMF | 61% |
These methods introduce aryl/alkynyl groups while preserving the triazolo-pyrimidine core .
Acylation and Alkylation
The exocyclic amine undergoes derivatization:
-
Acylation : EDCI/HOBt-mediated coupling with benzeneacetic acids yields amides (e.g., 49 , 72% yield) .
-
N-Methylation : Using CH₃I/Cs₂CO₃ introduces methyl groups without ring opening .
Critical parameters :
-
pH control (7.5-8.5) prevents decomposition during acylation
Mechanistic Insights from Structural Studies
X-ray crystallography reveals:
-
Intramolecular H-bonding (O-H∙∙∙N1, 1.76 Å) stabilizes reactive conformations
-
Dihedral angles between aromatic systems (52.5° twist) influence π-π stacking in transition states
-
Methoxy group rotation (C8–O1–C12 torsion = 66.2°) modulates steric effects during reactions
Stability and Side Reactions
Key degradation pathways under stress conditions:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Strong acid (HCl > 2M) | Ring-opened pyrimidinones | Protonation at N3 followed by hydrolysis |
| UV light (254 nm) | Chlorophenyl dimerization | Radical-mediated C-C coupling |
Thermogravimetric analysis shows stability up to 210°C, confirming suitability for high-temperature reactions.
This comprehensive profile establishes N-(3-chloro-4-methoxyphenyl)-5-methyl- triazolo[1,5-a]pyrimidin-7-amine as a versatile intermediate for medicinal chemistry and materials science applications. The data underscore the importance of electronic effects from substituents in directing reactivity patterns .
Comparison with Similar Compounds
Chlorophenyl Derivatives
Compounds with chlorophenyl substituents exhibit notable anti-tubercular and antiparasitic activities. Key examples include:
- N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (93): Synthesized in 53% yield, this derivative features a methylaminoethyl side chain, enhancing solubility and interaction with hydrophobic binding pockets .
- N-(4-Chlorophenethyl)-5-phenyl-triazolopyrimidin-7-amine (60) : Shows a higher melting point (194–195°C) due to its crystalline structure, attributed to the 4-chlorophenethyl group .
Comparison : The target compound’s 3-chloro-4-methoxyphenyl group may offer improved metabolic stability compared to simpler chlorophenyl analogs by balancing lipophilicity and polarity.
Methoxyphenyl Derivatives
Methoxy groups enhance membrane permeability and modulate electron density. Notable examples:
- N-(4-Methoxyphenyl)-5-phenyl-triazolopyrimidin-7-amine (37) : Lacks a chloro substituent but demonstrates moderate anti-tubercular activity, highlighting the importance of methoxy positioning .
- N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-triazolopyrimidin-7-amine (61) : Incorporates an N-methyl group, reducing hydrogen-bonding capacity but improving bioavailability (melting point: 170–171°C) .
Comparison : The dual chloro-methoxy substitution in the target compound may synergistically enhance target binding, as seen in DSM430 (a fluoro-methoxy analog with antimalarial activity) .
Halogenated Derivatives (Fluoro, Trifluoromethyl)
Fluorinated analogs are prominent in antimalarial research:
- DSM265 : A GMP-grade antimalarial with a pentafluorosulfanylphenyl group, achieving 99.2% purity at scale. Its potency stems from strong electron-withdrawing effects .
- 2-(Trifluoromethyl)-N-(4-trifluoromethylphenyl)-5-methyl-triazolopyrimidin-7-amine (43) : Exhibits a high melting point (124–126°C) and potent Plasmodium inhibition (IC₅₀ < 50 nM) due to dual trifluoromethyl groups .
Comparison : The target compound’s chloro-methoxy combination may offer a balance between metabolic stability and target affinity, avoiding excessive hydrophobicity seen in heavily fluorinated analogs.
Aryl/Alkylamine Derivatives
Structural flexibility influences tubulin inhibition and anticancer effects:
- TTI-237: A microtubule-active triazolopyrimidine with a trifluoroethylamino group, demonstrating efficacy in xenograft models .
- N-(Benzo[b]thiophen-5-yl)-5-methyl-triazolopyrimidin-7-amine (DSM191) : Predicted computationally to have high antimalarial activity (pEC₅₀ = 8.95), emphasizing the role of heteroaromatic substituents .
Key Properties
*Inferred from structural analogs.
Research Findings and Implications
- Anti-Tubercular Activity : Chlorophenyl and methoxyphenyl derivatives show moderate activity (MIC ~1–10 µM), suggesting the target compound may require optimization for enhanced potency .
- Antimalarial Potential: Fluorinated analogs like DSM265 and DSM430 highlight the importance of electron-withdrawing groups; the target compound’s chloro-methoxy pair could mimic these effects .
- Anticancer Applications : Tubulin-binding triazolopyrimidines (e.g., TTI-237) indicate that substituent bulk and polarity are critical for overcoming drug resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and what key intermediates are involved?
- Methodology : A typical synthesis involves a multi-step approach starting with the cyclization of pyrimidine precursors. For example, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives are synthesized via one-pot reactions using trifluoroacetic anhydride (TFAA) for cyclization. Key intermediates include N-hydroxy-formimidamide derivatives generated from reactions with hydroxylamine hydrochloride . The 3-chloro-4-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution under basic conditions (e.g., KOH/EtOH), requiring precise temperature control (60–80°C) to avoid side reactions .
Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For instance, the methoxy group (-OCH3) at the 4-position of the phenyl ring shows a singlet at δ ~3.8 ppm, while aromatic protons exhibit splitting patterns consistent with substitution .
- X-ray Crystallography : Single-crystal analysis reveals planar triazolo-pyrimidine cores and bond angles confirming tautomeric forms. For example, N-(4-chlorophenyl)-5,7-dimethyl derivatives show a dihedral angle of 85.2° between the triazolo-pyrimidine and phenyl rings .
Q. What pharmacological activities have been reported for triazolo-pyrimidine derivatives?
- Methodology : Enzymatic assays (e.g., kinase inhibition) and cytotoxicity screens (e.g., MTT assays) are standard. Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show nanomolar IC50 values against kinases like EGFR due to enhanced hydrophobic interactions . Modifications at the 7-amine position (e.g., dimethylaminoethyl groups) improve blood-brain barrier penetration for neuropharmacological applications .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of triazolo-pyrimidine derivatives?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. For example, ICReDD’s reaction path search algorithms reduce trial-and-error by identifying optimal solvents (e.g., DMF) and catalysts (e.g., CuI) for Suzuki-Miyaura couplings . Molecular docking (AutoDock Vina) screens substituent effects on target binding, guiding the prioritization of 3-chloro-4-methoxyphenyl groups for improved affinity .
Q. How do structural modifications at the 7-amine position influence pharmacokinetic properties?
- Methodology :
- Lipophilicity Optimization : Introducing dimethylaminoethyl groups (logP ~2.5) enhances solubility and bioavailability compared to unsubstituted amines (logP ~1.8). ADMET predictions (SwissADME) correlate substituent bulk with reduced CYP450 metabolism .
- Metabolic Stability : Microsomal assays (human liver microsomes) show that electron-withdrawing groups (e.g., -Cl) at the 3-position slow oxidative degradation, with t1/2 increasing from 1.2 to 4.7 hours .
Q. How can conflicting reports on biological activity be resolved for triazolo-pyrimidine analogs?
- Methodology :
- Dose-Response Analysis : Re-evaluating IC50 values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) resolves discrepancies caused by assay variability .
- Structural-Activity Relationship (SAR) Studies : Systematic substitution at the 5-methyl position (e.g., ethyl, cyclopropyl) identifies steric hindrance as a key factor in potency loss, explaining contradictory cytotoxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
